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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis of 3,5-
dimethylbenzophenone and its subsequent reduction to (3,5-dimethylphenyl)(phenyl)methanol.
The protocols are designed to be clear and reproducible for use in a laboratory setting. All
guantitative data is summarized for easy reference, and a visual representation of the
experimental workflow is provided.

l. Synthesis of 3,5-Dimethylbenzophenone via
Friedel-Crafts Acylation

This protocol details the synthesis of 3,5-dimethylbenzophenone through the Friedel-Crafts
acylation of benzene with 3,5-dimethylbenzoyl chloride. This reaction is a cornerstone of
organic synthesis for the formation of aryl ketones.

Experimental Protocol:
e Preparation of 3,5-Dimethylbenzoyl Chloride:

o In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine
3,5-dimethylbenzoic acid and thionyl chloride. A typical molar ratio of 3,5-dimethylbenzoic
acid to thionyl chloride is 1:5.[1][2]
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o Slowly heat the mixture to 35°C and maintain for 1 hour with stirring.

o Gradually increase the temperature to 45°C over 30 minutes and hold for another 30
minutes.

o Further, increase the temperature to 50°C and maintain for 30 minutes.

o Finally, heat the reaction mixture to reflux for 2-3 hours to ensure the completion of the
reaction.[3]

o After cooling, remove the excess thionyl chloride by distillation under normal pressure.

[¢]

The crude 3,5-dimethylbenzoyl chloride can be purified by vacuum distillation to yield a
colorless liquid.

Friedel-Crafts Acylation:

o In a dry, three-necked round-bottom flask fitted with a dropping funnel, a condenser, and a
magnetic stirrer, place anhydrous aluminum chloride (AICIs) and dry benzene. The molar
ratio of aluminum chloride to the acyl chloride is typically slightly greater than 1:1.

o Cool the mixture in an ice bath.

o Slowly add 3,5-dimethylbenzoyl chloride dropwise from the dropping funnel to the stirred
benzene-AlCls suspension.

o After the addition is complete, remove the ice bath and allow the reaction mixture to warm
to room temperature.

o Heat the mixture to a gentle reflux for 1-2 hours to drive the reaction to completion.

o Cool the reaction mixture and then carefully pour it onto a mixture of crushed ice and
concentrated hydrochloric acid to decompose the aluminum chloride complex.

o Separate the organic layer and extract the aqueous layer with a suitable solvent like
dichloromethane or diethyl ether.
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o Combine the organic extracts, wash with a saturated sodium bicarbonate solution, then

with brine, and finally dry over anhydrous sodium sulfate.

o Remove the solvent under reduced pressure to obtain the crude 3,5-

dimethylbenzophenone.

o The product can be further purified by recrystallization from a suitable solvent system

(e.g., ethanol/water) or by column chromatography on silica gel.

Quantitative Data Summary:

Reactant/Pr Molecular Molar Mass Moles Mass/Volum .
Yield (%)

oduct Formula (g/mol) (mmol) (5
3,5-
Dimethylbenz ~ CsH100:2 150.17
oic Acid
Thionyl

_ SOClz 118.97
Chloride
3,5-
Dimethylbenz ~ CsHsCIO 168.62 - - >98[3]
oyl Chloride
Benzene CeHe 78.11
Aluminum

AICls 133.34

Chloride
3,5-
Dimethylbenz ~ CisH140 210.27 - - High

ophenone

Characterization Data for 3,5-Dimethylbenzophenone (Expected):

e 1H NMR (CDCls, ppm): & 7.80-7.70 (m, 2H, Ar-H), 7.60-7.40 (m, 3H, Ar-H), 7.35 (s, 1H, Ar-
H), 7.20 (s, 2H, Ar-H), 2.40 (s, 6H, 2 x CHs).
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« 13C NMR (CDCls, ppm): 3 196.8 (C=0), 138.0, 137.5, 133.0, 132.5, 130.0, 128.5, 128.0, 21.5
(CH5).

e IR (KBr, cm~1): ~1660 (C=0O stretching).

Il. Reduction of 3,5-Dimethylbenzophenone to (3,5-
Dimethylphenyl)(phenyl)methanol

This protocol describes the reduction of the synthesized 3,5-dimethylbenzophenone to the
corresponding secondary alcohol, (3,5-dimethylphenyl)(phenyl)methanol, using sodium
borohydride.

Experimental Protocol:
e Reduction Reaction:

o In a round-bottom flask, dissolve 3,5-dimethylbenzophenone in a suitable solvent such as
methanol or ethanol.

o Cool the solution in an ice bath.

o Gradually add sodium borohydride (NaBHa4) in small portions to the stirred solution. An
excess of sodium borohydride is typically used to ensure complete reduction.

o After the addition is complete, continue stirring the reaction mixture in the ice bath for a
specified time (e.g., 30 minutes to 1 hour) and then allow it to warm to room temperature.

o The progress of the reaction can be monitored by thin-layer chromatography (TLC).
o Work-up and Purification:

o Once the reaction is complete, carefully add water to quench the excess sodium
borohydride.

o Add dilute hydrochloric acid to neutralize the solution.

o Extract the product with an organic solvent like diethyl ether or ethyl acetate.
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o Wash the organic layer with water and then with brine.
o Dry the organic layer over anhydrous sodium sulfate.

o Remove the solvent under reduced pressure to yield the crude (3,5-dimethylphenyl)
(phenyl)methanol.

o The product can be purified by recrystallization or column chromatography.

Quantitative Data Summary:

Reactant/Pr  Molecular Molar Mass Moles Mass/Volum .
Yield (%)
oduct Formula (g/mol) (mmol) e

3,5-
Dimethylbenz ~ CisH140 210.27

ophenone

Sodium
_ NaBHa4 37.83
Borohydride

(3,5-

Dimethylphen

yl) C15H160 212.29 - - High
(phenyl)meth

anol

Characterization Data for (3,5-Dimethylphenyl)(phenyl)methanol (Expected):

« H NMR (CDCls, ppm): & 7.40-7.20 (m, 5H, Ar-H), 7.00 (s, 2H, Ar-H), 6.90 (s, 1H, Ar-H), 5.80
(s, 1H, CH-OH), 2.30 (s, 6H, 2 x CH3), 2.10 (s, 1H, OH).

« 13C NMR (CDCls, ppm): & 144.0, 143.5, 138.0, 129.0, 128.5, 127.5, 126.5, 124.5, 76.0 (CH-
OH), 21.5 (CH3).

e IR (KBr, cm~1): ~3400 (broad, O-H stretching).

lll. Experimental Workflow
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The following diagram illustrates the two-step synthesis process from 3,5-dimethylbenzoyl
chloride to (3,5-dimethylphenyl)(phenyl)methanol.
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Caption: Experimental workflow for the synthesis of (3,5-dimethylphenyl)(phenyl)methanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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